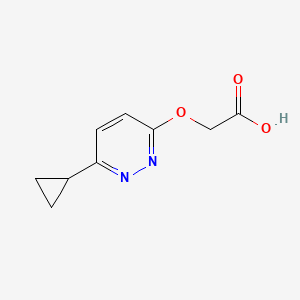

2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid

Descripción general

Descripción

2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid is a chemical compound that belongs to the class of pyridazinone derivatives. Pyridazinones are heterocyclic compounds containing two adjacent nitrogen atoms within a six-membered ring structure. This compound is characterized by the presence of a cyclopropyl group attached to the pyridazinone ring, which significantly influences its chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as cyclopropylamine and a suitable pyridazinone derivative.

Reaction Conditions: The reaction conditions include the use of a strong base, such as sodium hydride, to deprotonate the starting material, followed by the addition of a halogenating agent, such as thionyl chloride, to introduce the halide group.

Coupling Reaction: The halogenated intermediate is then coupled with a suitable acetic acid derivative under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Substitution reactions can replace functional groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Therapeutic Uses

2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid has been investigated for its role as a modulator in various therapeutic contexts:

- Autoimmune Diseases : Research indicates that this compound may inhibit pathways involved in autoimmune responses. It shows promise in treating conditions such as rheumatoid arthritis and multiple sclerosis by modulating cytokine signaling pathways, particularly IL-12 and IL-23 .

- Inflammatory Disorders : The compound's anti-inflammatory properties are being explored for conditions like psoriasis and inflammatory bowel disease. Studies suggest that it can reduce inflammation markers and improve clinical outcomes in animal models .

Case Study 1: Rheumatoid Arthritis

A preclinical study demonstrated that administration of this compound resulted in significant reductions in joint swelling and histological signs of inflammation in a rat model of rheumatoid arthritis. The treatment group showed a decrease in IL-6 levels compared to the control group, indicating its potential as a therapeutic agent for rheumatoid arthritis .

Case Study 2: Multiple Sclerosis

In an experimental model of multiple sclerosis, the compound was shown to mitigate demyelination and improve motor function. Histological analysis revealed reduced infiltration of immune cells into the central nervous system, suggesting that the compound may modulate immune responses effectively .

Data Tables

Mecanismo De Acción

The mechanism by which 2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid is compared with other similar compounds, such as:

Pyridazinone Derivatives: These compounds share the pyridazinone core structure but differ in their substituents and functional groups.

Cyclopropylamines: These compounds contain a cyclopropyl group but lack the pyridazinone ring.

Acetic Acid Derivatives: These compounds have acetic acid functionalities but differ in their core structures.

The uniqueness of this compound lies in its combination of the cyclopropyl group and the pyridazinone ring, which imparts distinct chemical and biological properties.

List of Similar Compounds

Pyridazinone Derivatives

Cyclopropylamines

Acetic Acid Derivatives

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

2-((6-Cyclopropylpyridazin-3-yl)oxy)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and antitumor properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide an authoritative overview.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyridazine ring, linked via an ether bond to acetic acid. This unique structure may contribute to its biological activities by influencing its interaction with biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of similar phenoxy acetic acid derivatives. For instance, compounds with similar structures demonstrated significant reductions in paw thickness and weight in animal models, indicating potent anti-inflammatory effects. Specifically, a study noted reductions in TNF-α and PGE-2 levels by over 60% with certain analogues, suggesting a mechanism involving inhibition of pro-inflammatory cytokines .

Antitumor Activity

The compound's potential as an antitumor agent has been explored through its ability to modulate immune responses. Inhibition of HPK1 kinase activity has been associated with enhanced anti-tumor immunity, suggesting that this compound may act as a specific antagonist to pathways that tumors exploit for immune evasion .

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have been shown to selectively inhibit COX-2, which is implicated in inflammatory processes. The inhibition profile suggests that this compound might also exhibit selectivity towards COX isoforms .

- Modulation of Cytokine Production : By downregulating inflammatory cytokines such as TNF-α and IL-6, the compound may exert systemic anti-inflammatory effects .

Research Findings

Case Studies

- In Vivo Models : In animal studies, derivatives similar to this compound were administered to assess their impact on inflammation. Results indicated significant reductions in inflammatory markers and improved clinical scores in models of arthritis.

- Cell Culture Studies : In vitro assays demonstrated that these compounds could inhibit cancer cell proliferation by inducing apoptosis, further supporting their potential as therapeutic agents against malignancies.

Safety Profile

Safety assessments for related compounds indicate favorable profiles with low toxicity at therapeutic doses. Parameters such as liver enzyme levels (AST, ALT), renal function indicators (creatinine, urea), and histopathological evaluations were conducted to ensure safety .

Propiedades

IUPAC Name |

2-(6-cyclopropylpyridazin-3-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-9(13)5-14-8-4-3-7(10-11-8)6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCSYCCTGUSGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.